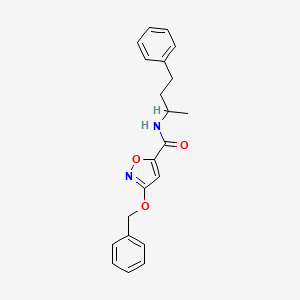

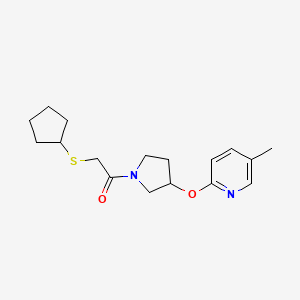

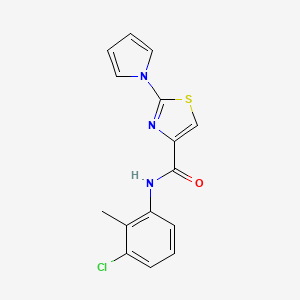

![molecular formula C12H21NO4 B2886140 Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate CAS No. 2243515-64-0](/img/structure/B2886140.png)

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate is a chemical compound with diverse applications in scientific research. It is also known as tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate . Its versatile nature makes it valuable for various experiments, offering opportunities for groundbreaking discoveries.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, has been reported . The InChI code is 1S/C14H23NO4/c1-14(2,3)19-13(17)15-6-4-12(16)11(8-15)10-5-7-18-9-10/h10-11H,4-9H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-butyl 4-oxo-3-(oxolan-3-yl)piperidine-1-carboxylate, include a molecular weight of 269.34, storage temperature of 4 degrees Celsius, and a physical form of oil .Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

Diels-Alder Reactions : Carbamate derivatives are utilized in Diels-Alder reactions, serving as precursors in the synthesis of complex organic molecules. For instance, tert-butyl carbamate derivatives have been studied for their roles in intramolecular Diels-Alder reactions, highlighting their utility in the construction of cyclic compounds with potential applications in pharmaceuticals and agrochemicals (Padwa, Brodney, & Lynch, 2003).

Crystallography and Hydrogen Bonding : Studies on carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate have demonstrated the significance of hydrogen bonding in determining molecular architecture. These interactions are crucial for understanding the crystalline structures of pharmaceutical compounds, which in turn influences their stability and bioavailability (Das et al., 2016).

Process Development : The development of scalable synthetic processes for carbamate derivatives is vital for their application in large-scale manufacturing. For example, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in pharmaceutical production, showcases the importance of efficient synthetic routes in drug development (Li et al., 2012).

Molecular Interactions and Assembly

Molecular Self-Assembly : The study of carbamate derivatives extends to the field of materials science, where their self-assembly properties are explored for the creation of novel materials. The self-assembly of molecules through hydrogen bonding and other interactions can lead to the development of materials with unique optical, electronic, or mechanical properties.

Chemical Transformations : Carbamate derivatives are key intermediates in a variety of chemical transformations. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents, demonstrating their versatility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Safety and Hazards

Orientations Futures

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate has diverse applications in scientific research, offering opportunities for groundbreaking discoveries. Its versatile nature makes it valuable for various experiments, and it can serve as a useful building block/intermediate in the synthesis of several novel organic compounds .

Mécanisme D'action

Mode of Action

The mode of action of Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propriétés

IUPAC Name |

tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(8-14)7-10-5-4-6-16-10/h8-10H,4-7H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXIEBYEAQBJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCO1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2886058.png)

amino}acetic acid](/img/structure/B2886061.png)

![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)

![2-(2-Chlorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2886075.png)